5-(((tert-Butoxycarbonyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(((tert-Butoxycarbonyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a compound that features a pyrazole ring substituted with a tert-butoxycarbonyl-protected amino group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((tert-Butoxycarbonyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors.
Introduction of the tert-butoxycarbonyl-protected amino group: This is usually done by reacting the pyrazole derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, use of automated synthesis equipment, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(((tert-Butoxycarbonyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo several types of chemical reactions:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carbonyl group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Various alkylating agents, nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Deprotection: Yields the free amine derivative.
Substitution: Yields various substituted pyrazole derivatives.
Oxidation and Reduction: Yields alcohols, aldehydes, or ketones depending on the specific reaction.
Scientific Research Applications
5-(((tert-Butoxycarbonyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(((tert-Butoxycarbonyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid largely depends on its use and the specific reactions it undergoes. For example, in peptide synthesis, the tert-butoxycarbonyl group serves as a protecting group for the amino function, preventing unwanted side reactions during the formation of peptide bonds . The carboxylic acid group can participate in various coupling reactions, facilitating the formation of amide bonds .
Comparison with Similar Compounds
Similar Compounds
5-(((tert-Butoxycarbonyl)amino)methyl)-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the methyl group on the pyrazole ring.
5-(((tert-Butoxycarbonyl)amino)methyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.
Uniqueness
5-(((tert-Butoxycarbonyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of both the tert-butoxycarbonyl-protected amino group and the carboxylic acid group makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H17N3O4 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-6-7-5-8(9(15)16)13-14(7)4/h5H,6H2,1-4H3,(H,12,17)(H,15,16) |
InChI Key |
IMKXLAAWXBVHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NN1C)C(=O)O |
Origin of Product |
United States |
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